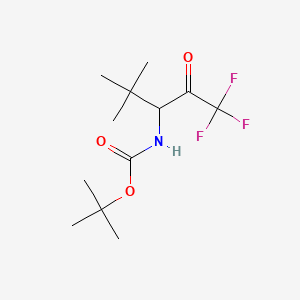

tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate

Description

Properties

Molecular Formula |

C12H20F3NO3 |

|---|---|

Molecular Weight |

283.29 g/mol |

IUPAC Name |

tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate |

InChI |

InChI=1S/C12H20F3NO3/c1-10(2,3)7(8(17)12(13,14)15)16-9(18)19-11(4,5)6/h7H,1-6H3,(H,16,18) |

InChI Key |

NXFFYCZEDXCNFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(=O)C(F)(F)F)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The synthesis typically begins with (S)-2-aminobutanoic acid derivatives or analogous amino acid precursors, which are selectively functionalized to introduce trifluoromethyl groups and methyl substituents at appropriate positions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl moiety is incorporated via electrophilic trifluoromethylation, often utilizing reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonium salts , under conditions favoring regioselectivity and stereocontrol. This step is critical for achieving the desired trifluorinated ketone with high stereochemical fidelity.

Formation of the Keto-Alkene

The keto group is introduced through oxidation of a suitable precursor, such as a secondary alcohol, using oxidants like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) , under controlled conditions to prevent overoxidation. The alkene functionality is generated via elimination reactions or Wittig-type olefination, employing reagents like phosphonium ylides .

Dihydroxylation of the Keto-Alkene

The patent WO2016046843A1 describes a stereoselective dihydroxylation process:

- Reagents: AD mix-β (containing osmium tetroxide and chiral ligands such as (DHQD)₂PHAL), which facilitates asymmetric dihydroxylation.

- Conditions: Conducted in aqueous tert-butanol at 0–5°C, with slow addition of the oxidant, ensuring high stereoselectivity for the (2R,4S)-dihydroxy derivative.

- Outcome: Formation of the diol (V) with high enantiomeric purity, crucial for downstream stereospecific steps.

Protection of the Diol

The diol (V) undergoes protection to prevent undesired side reactions:

- Reagents: Acetyl chloride or other acyl chlorides in the presence of bases like pyridine .

- Product: The diacetate (VI) , which stabilizes the diol and facilitates subsequent transformations.

Conversion to the Carbamate

The protected diol is transformed into the carbamate via carbamoylation:

- Reagents: Di-tert-butyl dicarbonate (Boc₂O) in the presence of base catalysts (e.g., DMAP ).

- Conditions: Mild, typically room temperature, ensuring selective carbamate formation at the amino group.

- Result: Formation of tert-butyl N-(protected diol) carbamate , which acts as a key intermediate.

Final Assembly and Stereoselective Modifications

The final step involves coupling the intermediate with other fragments, such as amino acids or peptide chains, using peptide coupling reagents like EDC·HCl or DIC in the presence of HOBt or NHS to form the carbamate linkage with the desired stereochemistry.

Summary of Key Preparation Parameters

Chemical Reactions Analysis

tert-Butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can react with aryl halides in the presence of palladium catalysts to form N-Boc-protected anilines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.

Hydrolysis: It can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate is widely used in scientific research, including:

Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive molecules.

Agrochemicals: The compound is used in the development of new pesticides and herbicides.

Material Science: It is employed in the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate involves its interaction with molecular targets through its functional groups. The trifluoromethyl and carbamate groups play crucial roles in its reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related tert-butyl carbamate derivatives, focusing on substituents, functional groups, and applications.

Table 1: Structural and Molecular Comparison

*Estimated based on analogous structures.

Key Comparisons

Halogen vs. In contrast, the trifluoromethyl group in the target compound enhances electronegativity and metabolic stability, making it valuable in drug design .

Ketone Position and Steric Effects The target’s 2-oxo group differs from the 4-oxo position in CAS 1852289-10-1 , altering electronic distribution and hydrogen-bonding capacity.

Backbone Rigidity

- Bicyclic derivatives (e.g., ) offer conformational restraint, improving target binding affinity in medicinal chemistry. The target compound’s linear chain provides flexibility for functionalization at the ketone or trifluoromethyl positions.

Synthetic Utility

- Bromo and chloro analogs () are common intermediates in cross-coupling reactions, whereas the target’s trifluoromethyl group is typically introduced via fluorination or pre-functionalized building blocks. highlights the use of trifluoroacetic acid in deprotection steps, a likely shared synthetic step .

Biological Activity

tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate is a novel compound with significant potential in various biological applications. Its unique trifluoromethyl and dimethyl groups contribute to its chemical properties and biological activities. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with trifluoroacetylating agents under controlled conditions. Common solvents used include dichloromethane, and catalysts such as palladium on carbon may facilitate the reaction. The synthetic route is optimized for yield and purity in both laboratory and industrial settings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes involved in metabolic pathways. The presence of the trifluoromethyl group enhances lipophilicity, which may affect membrane permeability and enzyme binding affinity.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, it has been studied as a potential inhibitor of the KasA enzyme involved in fatty acid biosynthesis in Mycobacterium tuberculosis. The compound's structural features allow it to bind effectively to the active site of the enzyme, thus hindering its activity .

Antimicrobial Activity

The compound has shown promising results against several bacterial strains. In vitro studies suggest that it possesses moderate to potent antimicrobial activity. Its efficacy is particularly noted against Gram-positive bacteria and certain strains of Mycobacterium species .

Study 1: Antitubercular Activity

In a study focused on developing new lead molecules for tuberculosis treatment, analogues of this compound were synthesized and evaluated for their inhibitory effects on Mycobacterium tuberculosis. The results indicated that several derivatives exhibited significant antitubercular activity compared to traditional treatments .

Study 2: Enzyme Interaction Analysis

A detailed kinetic analysis was conducted to understand how the compound interacts with the KasA enzyme. It was found that the compound binds preferentially to the acyl-enzyme intermediate form of KasA, suggesting a mechanism that could lead to effective inhibition during fatty acid biosynthesis .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Basic: What are the recommended synthetic routes for this carbamate, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via carbamate formation using tert-butyl carbamate and a trifluoromethyl ketone derivative under basic conditions. For optimization:

- Design of Experiments (DOE): Use factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal yields. Central composite designs are effective for non-linear relationships .

- Example Table:

| Parameter | Range Tested | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature | 0°C to 40°C | 25°C | +22% |

| Solvent | THF, DCM, MeCN | DCM | +15% |

| Reaction Time | 4–24 hours | 12 hours | +10% |

Key intermediates should be characterized via NMR and LC-MS to confirm structural integrity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., trifluoromethyl and tert-butyl groups). Chemical shifts for the carbamate carbonyl typically appear at 150–155 ppm in 13C NMR .

- Mass Spectrometry (HRMS): Use ESI+ mode to confirm molecular ion ([M+H]+) and fragmentation patterns.

- X-ray Crystallography: Resolve steric effects of the 4,4-dimethyl-2-oxo moiety; compare bond angles with similar carbamates .

Advanced: How can computational methods predict reactivity or resolve contradictions in experimental data?

Methodological Answer:

- Reactivity Prediction: Employ density functional theory (DFT) to model transition states for nucleophilic attacks on the carbonyl group. Compare activation energies for competing pathways (e.g., hydrolysis vs. alkylation) .

- Data Contradictions: If spectroscopic data conflicts with expected structures:

- Re-run experiments under inert conditions to exclude oxidation side reactions.

- Use 2D NMR (COSY, NOESY) to confirm connectivity.

- Cross-reference with crystallographic data from analogs (e.g., tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate) .

Basic: What are the stability considerations for this carbamate under varying pH and temperature?

Methodological Answer:

- pH Stability: Test degradation kinetics in buffered solutions (pH 1–13). Carbamates are prone to hydrolysis under acidic/basic conditions; use HPLC to monitor degradation products. Stabilize with non-aqueous solvents (e.g., DMF) for long-term storage .

- Thermal Stability: Conduct TGA-DSC to identify decomposition thresholds (>150°C typical for tert-butyl carbamates). Store at –20°C under nitrogen .

Advanced: How does the trifluoromethyl group influence the compound’s electronic and steric properties?

Methodological Answer:

- Electronic Effects: The -CF3 group is strongly electron-withdrawing, polarizing the adjacent carbonyl and increasing electrophilicity. Use Hammett substituent constants (σm = 0.43) to predict reactivity in SN2 or Michael addition reactions .

- Steric Effects: Molecular dynamics simulations reveal that the 4,4-dimethyl group creates a hindered environment, favoring axial attack in stereoselective syntheses. Compare with non-fluorinated analogs (e.g., tert-butyl N-(3-hydroxypropan-2-yl)carbamate) .

Advanced: What strategies resolve low yields in coupling reactions involving this carbamate?

Methodological Answer:

- Catalyst Screening: Test palladium (e.g., Pd(OAc)2) or organocatalysts (e.g., DMAP) for Buchwald-Hartwig or Ullmann couplings.

- Solvent Optimization: Use high-polarity solvents (e.g., DMSO) to stabilize transition states.

- Additives: Include silver salts (Ag2CO3) to scavenge halides in cross-couplings.

- Real-Time Monitoring: Use in-situ IR to track reaction progress and adjust stoichiometry dynamically .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management: Absorb with vermiculite; avoid water to prevent hydrolysis.

- Waste Disposal: Collect in halogen-resistant containers for incineration by licensed facilities .

Advanced: How is this carbamate utilized in medicinal chemistry or drug discovery?

Methodological Answer:

- Scaffold for Protease Inhibitors: The trifluoromethyl ketone mimics tetrahedral intermediates in enzymatic hydrolysis. Screen against serine hydrolases (e.g., elastase) using fluorogenic assays .

- SAR Studies: Synthesize derivatives (e.g., replacing tert-butyl with Boc or Cbz groups) and compare bioactivity. Use molecular docking (AutoDock Vina) to predict binding affinities .

Advanced: How can researchers address discrepancies between computational predictions and experimental results?

Methodological Answer:

- Re-Evaluate Force Fields: Ensure computational models account for fluorine’s van der Waals radius and electrostatic potential.

- Solvent Effects: Include implicit solvent models (e.g., COSMO-RS) in simulations.

- Experimental Validation: Perform kinetic isotope effect (KIE) studies to confirm mechanistic pathways .

Basic: What are the best practices for long-term storage and handling of air-sensitive intermediates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.